Home > Products > Screening Compounds P10577 > N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide - 946232-43-5

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Catalog Number: EVT-6701700
CAS Number: 946232-43-5
Molecular Formula: C19H20N6O3S
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound represents a tetrahydropyrimidine derivative incorporating a tetrazole ring. [] The research highlights the crystal structure of this compound, focusing on its molecular geometry, intramolecular hydrogen bonding, and intermolecular interactions leading to a three-dimensional supramolecular architecture. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist. [] It displays high affinity for LTD4 receptors and effectively inhibits LTD4-induced bronchoconstriction. []

Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [] Unlike other mGluR5 PAMs, CPPHA binds to a novel allosteric site distinct from the MPEP site. []

Compound Description: VNO is an oxidative impurity of Venetoclax, a BCL-2 inhibitor used in cancer treatment. [] VNO undergoes a [, ] Meisenheimer rearrangement to form another Venetoclax impurity, VHA. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity formed during the degradation of Venetoclax. [] This compound is generated from VNO via Meisenheimer rearrangement. []

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422, 20)

Compound Description: Wy-48,422 is a hydroxamic acid derivative demonstrating potent inhibition of LTD4-induced bronchoconstriction. [] This compound exhibits oral activity and also inhibits ovalbumin-induced bronchoconstriction in guinea pigs. []

N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)benzamide (Wy-49,353, 30)

Compound Description: Wy-49,353 is a sulfonyl carboxamide derivative exhibiting potent LTD4 antagonism. [] This compound demonstrates oral activity against both LTD4- and ovalbumin-induced bronchoconstriction. []

3-(2-quinolinylmethoxy)benzeneacetic acid (Wy-46,016, 5)

Compound Description: Wy-46,016 is a carboxylic acid derivative that acts as an inhibitor of LTD4-induced bronchoconstriction. [] Although potent in vivo, its in vitro activity is relatively lower. []

2-[[3-(1H-tetrazol-5-ylmethyl)phenoxy]methyl]quinoline (Wy-49,451, 41)

Compound Description: Wy-49,451, a tetrazole derivative, demonstrates inhibitory activity against LTD4- and ovalbumin-induced bronchoconstriction. [] It exhibits oral activity and a good in vitro profile. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: Analog 24 is an aminopyrazole compound demonstrating selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. [] It also reduces Mcl-1 levels, enhancing the efficacy of Bcl-2 inhibitors like navitoclax in inducing apoptosis in pancreatic cancer cells. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (navitoclax)

Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor used in combination with other agents, like CDK5 inhibitors, to induce apoptosis in cancer cells. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] It shares a common binding site with the mGluR5 antagonist 2-methyl-6-(phenylethynyl)pyridine. []

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 acts as a positive allosteric modulator (PAM) specifically for mGluR1. [] It does not bind to the allosteric antagonist site on mGluR1, suggesting a distinct mechanism of action. []

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a known allosteric potentiator of mGluR1. [, ] It does not displace the binding of a radioligand for the mGluR1 allosteric antagonist site, indicating a distinct mechanism of action. []

Ethyl diphenylacetylcarbamate (Ro 01-6128)

Compound Description: Ro 01-6128 is identified as an allosteric potentiator of mGluR1. [] Like other potentiators, it does not interact with the mGluR1 allosteric antagonist site, indicating a different binding mechanism. []

Butyl (9H-xanthene-9-carbonyl)carbamate (Ro 67-4853)

Compound Description: Ro 67-4853 is another allosteric potentiator of mGluR1 that does not displace the binding of an mGluR1 allosteric antagonist, suggesting a different binding site. []

Dicyanocobinamide (CN2-Cbi)

Compound Description: CN2-Cbi, a naturally occurring intermediate in vitamin B12 synthesis, acts as a coactivator of soluble guanylyl cyclase (sGC). [] It directly targets the catalytic domain of sGC, enhancing its activation by NO-independent regulators. []

3-(4-amino-5-cyclopropylpyrimidine-2-yl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine (BAY41-2272)

Compound Description: BAY41-2272 is a NO-independent regulator of soluble guanylyl cyclase (sGC). [] It displays synergistic activity with CN2-Cbi in enhancing sGC activation. []

4-[((4-carboxybutyl){2-[(4-phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]-acid (cinaciguat or BAY58-2667)

Compound Description: Cinaciguat, also known as BAY58-2667, is another NO-independent regulator of sGC that exhibits synergism with CN2-Cbi in activating the enzyme. []

Compound Description: Ataciguat, also known as HMR-1766, is a NO-independent sGC activator that shows synergistic effects with CN2-Cbi in stimulating sGC activity. []

N-[3-(9-chloro-3-methyl-4-oxo-4H-isoxazolo-[4,3-c]quinolin-5-yl)-cyclohexylmethyl]-benzamide (LY465803)

Compound Description: LY465803 is a tricyclic isoxazole inhibitor that interacts with multidrug resistance protein 1 (MRP1), impacting its transport activity. []

S-decyl-GSH and GSH disulfide

Compound Description: These compounds are modulators of MRP1, affecting its substrate specificity and transport activity. []

(E)-3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]-propanoic acid (MK571)

Compound Description: MK571 is a non-GSH-containing inhibitor of MRP1, affecting its transport activity. []

1-[2-hydroxy-3-propyl-4-[4-(1H-tetrazol-5-yl)butoxy]phenyl]-ethanone (LY171883)

Compound Description: LY171883 is a tetrazole-containing inhibitor of MRP1. []

6-[4′-carboxyphenylthio]-5[S]-hydroxy-7[E], 11[Z]14[Z]-eicosatetrenoic acid (BAY u9773)

Compound Description: BAY u9773 is a potent inhibitor of MRP1 that does not rely on GSH for its activity. []

Leukotriene C4, D4, and F4

Compound Description: These cysteinyl leukotriene derivatives are natural mediators of inflammation and are also substrates and/or inhibitors of MRP1, influencing its transport activity. []

(S)-(+)-(4aR,10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

Compound Description: PD-128,907 is a dopamine D2/D3 agonist known to induce yawning in rats. [] It exhibits a higher selectivity for D3 receptors compared to D2 receptors. []

Overview

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a tetrazole ring, which is known for its bioactivity and ability to mimic amide bonds, and a sulfonamide group that enhances its pharmacological properties. The specific arrangement of these functional groups contributes to its efficacy in biological systems.

Source

The compound is derived from the combination of various chemical moieties, specifically the tetrazole and sulfonamide groups, which are frequently utilized in drug design due to their favorable interactions with biological targets. Research articles and patents have documented its synthesis and potential applications, indicating its relevance in pharmaceutical research.

Classification

This compound can be classified as:

  • Tetrazole Derivative: The presence of the tetrazole ring contributes to its unique chemical properties.
  • Sulfonamide Compound: The sulfonamide group is known for its antibacterial properties and role in various therapeutic agents.
  • Amide: The benzamide structure plays a crucial role in the compound's biological activity.
Synthesis Analysis

Methods

The synthesis of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step reactions that may include:

  1. Formation of the Tetrazole Ring: This can be achieved through the reaction of phenyl hydrazine with an appropriate carbonyl compound followed by cyclization.
  2. Synthesis of the Sulfonamide: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions involving a sulfonyl chloride.
  3. Amide Bond Formation: The final step usually involves coupling the tetrazole derivative with the sulfonamide using standard amide coupling techniques such as the use of coupling agents (e.g., EDC or DCC) in an appropriate solvent.

Technical Details

The synthetic pathways often require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide consists of:

  • A tetrazole ring attached to a phenyl group.
  • A pyrrolidine ring linked via a sulfonamide group to a benzamide moiety.

Data

The compound's molecular formula is C15_{15}H18_{18}N6_{6}O2_{2}S, with a molecular weight of approximately 358.41 g/mol. Its structural features suggest potential hydrogen bonding interactions due to the presence of nitrogen atoms in both the tetrazole and sulfonamide groups.

Chemical Reactions Analysis

Reactions

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield corresponding carboxylic acids and amines.
  2. Reduction: The sulfonamide group can undergo reduction under specific conditions to yield amines.
  3. Substitution Reactions: The presence of electrophilic sites allows for further functionalization through nucleophilic attack.

Technical Details

These reactions are typically monitored using chromatographic techniques to assess conversion rates and product formation.

Mechanism of Action

Process

The mechanism of action for N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is likely related to its interaction with specific biological targets such as enzymes or receptors. The tetrazole moiety may enhance binding affinity due to its ability to form hydrogen bonds similar to those formed by traditional amides.

Data

In vitro studies suggest that compounds containing tetrazole rings exhibit significant biological activity against various targets, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Capable of participating in nucleophilic substitution and electrophilic addition reactions due to the presence of reactive functional groups.
Applications

Scientific Uses

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide has potential applications in:

  1. Drug Development: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biochemical Research: Investigating enzyme interactions or cellular processes due to its unique structural features.
  3. Synthetic Chemistry: Serving as a building block for synthesizing more complex molecules with desired biological activities.

Properties

CAS Number

946232-43-5

Product Name

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Molecular Formula

C19H20N6O3S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C19H20N6O3S/c26-19(20-14-18-21-22-23-25(18)16-6-2-1-3-7-16)15-8-10-17(11-9-15)29(27,28)24-12-4-5-13-24/h1-3,6-11H,4-5,12-14H2,(H,20,26)

InChI Key

CIFJQSILJKMWRS-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.